(2S)-2-(methylazaniumyl)hexanoate
Description
(2S)-2-(methylazaniumyl)hexanoate is a chiral organic compound characterized by a hexanoate backbone with a methylazaniumyl (CH₃NH₃⁺) substituent at the second carbon. This compound is structurally related to amino acid derivatives and may serve as a precursor or metabolite in biochemical pathways.
Properties
IUPAC Name |
(2S)-2-(methylazaniumyl)hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDYKABXINADKS-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)[O-])[NH2+]C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)[O-])[NH2+]C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17343-27-0 | |
| Record name | N-Methyl-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17343-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane typically involves the reaction of copper(I) bromide with 1,4,7,10-tetrathiacyclododecane in a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive copper(I) bromide and the thioether ligand.
Chemical Reactions Analysis
Types of Reactions
Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane can undergo various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Substitution: The bromide ions can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the copper(I) center.
Substitution: Ligands such as phosphines or amines can be used to replace the bromide ions in the complex.
Major Products Formed
Oxidation: The major product would be a copper(II) complex with the same thioether ligand.
Substitution: The major products would be new coordination complexes with the substituted ligands.
Scientific Research Applications
Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the coordination chemistry of copper and thioether ligands.
Biology: The compound can be used to investigate the interactions of copper complexes with biological molecules.
Medicine: Research into the potential therapeutic applications of copper complexes, including their antimicrobial and anticancer properties, may involve this compound.
Mechanism of Action
The mechanism by which Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane exerts its effects involves the coordination of the copper(I) center with the thioether ligand. This coordination stabilizes the copper(I) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application, such as catalysis or interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on functional groups, solubility, and bioactivity:
Table 1: Key Properties of Hexanoate Derivatives
Key Differences:
Functional Groups: Ethyl hexanoate and related esters lack the charged ammonium group present in this compound, resulting in lower water solubility and distinct chemical reactivity. The ammonium group in this compound enables ionic interactions, making it more suitable for aqueous biochemical systems compared to hydrophobic esters like ethyl hexanoate .
Stereochemical Influence: The S-configuration of this compound may confer substrate specificity in chiral environments, a feature absent in non-chiral esters like ethyl acetate.
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